molecular formula C22H24FN3O B2954149 3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189994-25-9

3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2954149
CAS No.: 1189994-25-9
M. Wt: 365.452
InChI Key: HGJIFJZJITWNQV-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the spirocyclic azaspiro family, characterized by a central 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure features a 3,4-dimethylphenyl substituent at position 3 and a 2-fluorobenzyl group at position 6. These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJIFJZJITWNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the 2-fluorophenylmethyl group: This can be done using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 3-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3: 3,4-dimethylphenyl; 8: 2-fluorobenzyl C₂₂H₂₂FN₃O 375.44 High steric hindrance from dimethyl groups; fluorobenzyl enhances stability
G610-0410 () 3: 3-chlorophenyl; 8: 4-fluorobenzyl C₂₀H₁₉ClFN₃O 371.84 Chlorine increases lipophilicity; 4-fluorobenzyl may alter binding affinity
Spirotetramat Enol Metabolite () 3: 2,5-dimethylphenyl; 8: methoxy C₁₉H₂₂N₂O₃ 338.40 Agricultural use (pesticide); hydroxy and methoxy groups enhance solubility
8-Ethyl-3-sulfanylidene Derivative () 8: ethyl; 3: phenyl; 2: sulfanylidene C₂₂H₂₁FN₃OS 406.49 Sulfur inclusion may improve metal-binding properties; ethyl group reduces polarity

Pharmacological and Functional Insights

The 2-fluorobenzyl moiety may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-fluorophenyl derivative), as fluorine often reduces oxidative degradation. Spirotetramat metabolites () demonstrate how methoxy and hydroxy groups shift applications from pharmaceuticals to agrochemicals by altering solubility and environmental persistence.

Synthetic Accessibility :

  • Microwave-assisted synthesis () reduces reaction times for spirocycle formation, offering advantages over traditional methods used for compounds like G610-0410.

Potential Applications: The target compound’s fluorinated and dimethylated structure suggests CNS or kinase inhibitor applications, whereas spirotetramat derivatives are optimized for plant systemic movement in pesticides. Sulfanylidene-containing derivatives () may target cysteine proteases or metalloenzymes due to sulfur’s nucleophilic reactivity.

Challenges and Limitations

  • Solubility : The target compound’s high lipophilicity (due to dimethyl and fluorobenzyl groups) may limit aqueous solubility, requiring formulation optimization.
  • Synthetic Complexity : Introducing multiple substituents (e.g., 3,4-dimethylphenyl) complicates large-scale synthesis compared to simpler analogs like ’s dioxa-azaspiro derivatives.

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-8-[(2-Fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex spirocyclic structure with multiple functional groups that contribute to its biological activity. The presence of dimethyl and fluorophenyl substituents is particularly significant as they can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (μM) Reference
Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4
Neuroblastoma (NB)0.5 - 1.2
Other Cancer TypesUp to 7.5

These findings indicate that the compound is particularly effective against ALL cells compared to neuroblastoma cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the MDM2 and XIAP proteins, which are known regulators of apoptosis and cell cycle progression. The potency of this compound as an inhibitor is significantly enhanced compared to related compounds, suggesting that structural modifications play a crucial role in its efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups such as methyl enhances the compound's activity by improving binding affinity to target proteins. Conversely, larger substituents at certain positions may reduce potency due to steric hindrance. The following observations were made:

  • Methyl Substituents : Enhance potency due to favorable electronic effects.
  • Fluorine Substituent : While it contributes to hydrophobic interactions, excessive bulk can diminish activity.

Case Studies

In a recent study on analogs of this compound, researchers found that modifications in the spirocyclic structure led to variations in biological activity. For instance:

  • Compound 14 , an analogue with slight structural changes, exhibited an IC50 value of 0.3 μM against ALL cells, showcasing a 25-fold increase in potency compared to earlier compounds in the series .

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